molecular formula C14H20O B14608812 1-(3,4,5-Trimethylphenyl)pentan-1-one CAS No. 61088-42-4

1-(3,4,5-Trimethylphenyl)pentan-1-one

Katalognummer: B14608812
CAS-Nummer: 61088-42-4
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: HVKHUHJZCVYIAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trimethylphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O It is characterized by a pentanone backbone substituted with a 3,4,5-trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4,5-trimethylbenzoyl chloride with pentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4,5-Trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4,5-Trimethylphenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3,4,5-Trimethylphenyl)pentan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from the reducing agent. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(3,4,5-Trimethoxyphenyl)pentan-1-one: Similar structure but with methoxy groups instead of methyl groups.

    1-(2,4,5-Trimethylphenyl)pentan-1-one: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness: 1-(3,4,5-Trimethylphenyl)pentan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and industrial scientists alike.

Eigenschaften

CAS-Nummer

61088-42-4

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1-(3,4,5-trimethylphenyl)pentan-1-one

InChI

InChI=1S/C14H20O/c1-5-6-7-14(15)13-8-10(2)12(4)11(3)9-13/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

HVKHUHJZCVYIAV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC(=C(C(=C1)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.